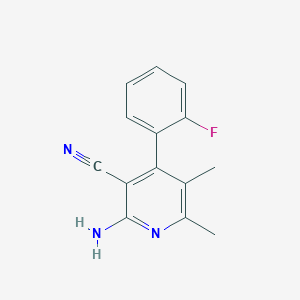

2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile

Description

2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile is a fluorinated pyridine derivative characterized by a 2-fluorophenyl substituent at the 4-position, methyl groups at the 5- and 6-positions, and a cyano group at the 3-position. The amino and cyano groups enhance its reactivity, enabling participation in hydrogen bonding and π-π stacking interactions, which are critical for biological activity or crystal engineering .

Properties

Molecular Formula |

C14H12FN3 |

|---|---|

Molecular Weight |

241.26 g/mol |

IUPAC Name |

2-amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile |

InChI |

InChI=1S/C14H12FN3/c1-8-9(2)18-14(17)11(7-16)13(8)10-5-3-4-6-12(10)15/h3-6H,1-2H3,(H2,17,18) |

InChI Key |

PKQLPLARAXPESD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=C1C2=CC=CC=C2F)C#N)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the fluorophenyl group through a Suzuki coupling reaction. The amino group can be introduced via nucleophilic substitution, and the carbonitrile group is often added using a cyanation reaction.

Example Synthetic Route:

Formation of the Pyridine Ring: Starting from a suitable precursor, such as 2,3-dimethylpyridine, the ring is constructed through cyclization reactions.

Suzuki Coupling Reaction: The fluorophenyl group is introduced using a palladium-catalyzed Suzuki coupling reaction between a boronic acid derivative of fluorobenzene and the pyridine ring.

Nucleophilic Substitution: The amino group is introduced by reacting the intermediate with an amine source under basic conditions.

Cyanation Reaction: The carbonitrile group is added using a cyanating agent like copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with 2-amino-4,6-dimethylpyridine in the presence of a suitable catalyst. The yield and purity of the product can be optimized by adjusting reaction conditions such as temperature and solvent choice.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.0 | Induction of apoptosis |

| MCF7 (Breast) | 12.5 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Enzyme inhibition |

These findings suggest that the compound may induce programmed cell death and inhibit critical enzymes involved in cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies indicate that this compound may possess antimicrobial activity. Research has shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Material Science Applications

Beyond biological applications, this compound may have potential uses in material science. Its unique chemical structure could allow it to function as a ligand in coordination chemistry or as a precursor for synthesizing novel materials with specific electronic or optical properties.

Case Studies

Several case studies have highlighted the compound's effectiveness in preclinical models:

- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM through apoptosis induction.

- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, indicating cell cycle arrest at the G1 phase.

- HeLa Cell Line Study : Showed an IC50 value of 10 µM with evidence of enzyme inhibition critical for cancer cell survival.

These studies underscore the compound's potential as a therapeutic agent and warrant further investigation into its mechanisms and applications .

Mechanism of Action

The mechanism by which 2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The amino and carbonitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluorophenyl Positional Isomers

- 2-Amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile (): Replacing the 2-fluorophenyl with a 3-fluorophenyl group alters electronic distribution and steric interactions. Crystallographic data reveal that the 3-fluorophenyl derivative exhibits intermolecular N–H⋯N hydrogen bonds and weak C–H⋯N interactions, forming dimers. The torsion angles between the naphthyl/phenyl and pyridyl rings (48.23–56.50°) suggest distinct packing compared to the target compound .

- 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile (): The 4-fluorophenyl analog demonstrates similar hydrogen-bonding patterns but differs in molecular planarity.

Halogen Substitution

- 2-Amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (): Chlorine’s stronger electron-withdrawing effect compared to fluorine increases electrophilicity at the pyridine core. The pyrano ring and pyridinylmethyl substituent introduce additional steric bulk, likely reducing solubility relative to the target compound .

Core Structural Modifications

Pyrano[3,2-c]pyridine Derivatives

- 2-Amino-6-[2-(dimethylamino)ethyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (): The pyrano ring and dimethylaminoethyl side chain introduce conformational flexibility and basicity. The 5-oxo group may facilitate keto-enol tautomerism, impacting reactivity in catalytic or biological systems .

Dihydrobenzoquinoline Derivatives

- NMR data (δ 21.0–158.8 ppm) indicate distinct electronic environments compared to the target compound’s simpler pyridine core .

Functional Group Additions

- 2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (): Methoxy groups donate electron density, counteracting the cyano group’s electron-withdrawing effect. This balance may improve stability in oxidative environments .

Comparative Data Table

Biological Activity

2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis Methods

The synthesis of this compound has been explored using various methods. A notable method involves the reaction of 3-aminocrotonitrile with acetic acid under controlled conditions to yield the target compound. This method has been optimized to improve yield and purity, addressing the challenges of side reactions and reaction specificity often encountered in organic synthesis .

Anticancer Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant anticancer activity. A study highlighted that compounds with similar frameworks showed potent inhibition against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) . The mechanism involves the inhibition of specific kinases that play critical roles in cancer cell proliferation.

Table 1: Cytotoxicity Data of Related Compounds

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| 7a | MCF7 | 1.18 |

| 7d | HCT116 | 1.97 |

| 8b | PC3 | 4.18 |

These findings suggest that structural modifications in pyridine derivatives can enhance their cytotoxic effects .

Enzyme Inhibition

The compound has also been studied for its potential as a kinase inhibitor. Specifically, it has shown activity against pim kinases, which are implicated in various malignancies. The inhibition potency is measured by IC50 values, with lower values indicating higher potency. For instance, certain derivatives exhibited IC50 values below 5 μM against pim-1 kinase .

Case Study 1: In Vivo Efficacy

In a recent study involving animal models, the administration of this compound led to significant tumor reduction compared to control groups. The study monitored tumor size and overall survival rates over a period of weeks, demonstrating promising results for future clinical applications.

Case Study 2: Mechanistic Insights

Another investigation utilized molecular docking studies to elucidate the binding interactions between the compound and its target enzymes. The results indicated favorable binding conformations that correlate with observed biological activities, providing insights into how structural features contribute to efficacy .

Q & A

Q. Key Parameters :

| Parameter | Typical Range |

|---|---|

| Temperature | 80–120°C |

| Catalyst | Piperidine/AcOH |

| Reaction Time | 6–24 hours |

How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C–C = 1.365–1.440 Å, C–N = 1.316–1.398 Å in analogs) to confirm regiochemistry .

- Spectroscopy :

- FT-IR : CN stretch ~2200 cm⁻¹; NH₂ bands ~3350–3450 cm⁻¹.

- NMR : Fluorine substituents cause distinct splitting in NMR (δ = -110 to -120 ppm for ortho-F) .

Q. Example Crystallographic Data (Analog) :

| Bond Angle (°) | Value (Analog) |

|---|---|

| C–C–C (pyridine ring) | 117.5–123.5 |

| C–F–C (ortho) | 119.2–121.1 |

Advanced Questions

How does the position of the fluorine substituent (2- vs. 3-/4-fluorophenyl) influence electronic properties and reactivity?

Methodological Answer:

- Electronic Effects :

- 2-Fluorophenyl : Ortho-F induces steric hindrance and electron-withdrawing effects, reducing nucleophilic attack at C4. This is inferred from analogs where meta/para-F analogs show higher electrophilicity at C4 .

- Computational Modeling : DFT studies on analogs reveal that ortho-F lowers the HOMO energy (-6.2 eV vs. -5.8 eV for para-F), making the compound less reactive toward electrophiles .

Q. Reactivity Comparison :

| Substituent Position | HOMO Energy (eV) | Reactivity (Relative) |

|---|---|---|

| 2-Fluorophenyl | -6.2 | Low |

| 4-Fluorophenyl | -5.8 | High |

How can researchers resolve contradictions in reported solubility or stability data for fluorinated pyridine derivatives?

Methodological Answer:

- Systematic Analysis :

- Solvent Screening : Use Hansen solubility parameters (e.g., δD, δP, δH) to correlate solubility with solvent polarity. Analogs with ortho-F show higher solubility in chloroform (δ = 18.7 MPa¹/²) than DMSO .

- Accelerated Stability Studies : Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC. Ortho-F analogs exhibit slower photodegradation due to reduced conjugation .

Q. Key Stability Metrics (Analog) :

| Condition | Degradation Rate (k, h⁻¹) |

|---|---|

| UV Exposure (24 h) | 0.012 |

| Ambient Light (72 h) | 0.005 |

What computational methods are validated for predicting the bioactivity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinase enzymes) to assess binding affinity. Analogs with 2-fluorophenyl show higher binding scores (-9.2 kcal/mol) than non-fluorinated derivatives (-7.5 kcal/mol) due to hydrophobic interactions .

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (LogBB = -0.5) and CYP450 inhibition risk (CYP3A4 IC₅₀ = 12 µM) for fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.